CID 78062355
Description
CID 78062355 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. The compound’s metadata, including synthesis protocols, spectroscopic data, and biological activity, would typically be accessible via PubChem entries.
Properties
Molecular Formula |
C8H13O2Si |
|---|---|
Molecular Weight |
169.27 g/mol |
InChI |
InChI=1S/C8H13O2Si/c9-11(10)5-8-4-6-1-2-7(8)3-6/h1-2,6-10H,3-5H2 |
InChI Key |
DJWXCCOEMUCPLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C[Si](O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062355 involves specific chemical reactions and conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations. The preparation methods may include steps such as condensation reactions, cyclization, and purification processes to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain the purity and consistency of the compound. Industrial production may also involve the use of specialized equipment and techniques to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
CID 78062355 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
CID 78062355 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be studied for its biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its ability to interact with specific biological targets.
Industry: this compound can be used in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of CID 78062355 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact mechanism depends on the structure of the compound and its specific interactions with target molecules.
Comparison with Similar Compounds
Challenges and Limitations
The absence of specific data for this compound in the provided evidence limits a direct comparative analysis. Key challenges include:
- Contextual Variability : The term "CID" is polysemous in the evidence, referring to chemotherapy-induced diarrhea (CID) , community IDs in P2P networks , and collision-induced dissociation . This creates ambiguity when interpreting data.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 78062355?
- Methodology : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:
- "How does this compound modulate [specific biological pathway] in [cell type/model] compared to [control/comparator] under [experimental conditions]?"
Q. What are key considerations for designing reproducible experiments with this compound?
- Methodology :
- Controls : Include positive/negative controls and solvent-only groups to isolate compound effects.
- Replicates : Use ≥3 biological replicates to account for variability.
- Documentation : Follow guidelines for reporting materials (e.g., supplier, purity) and protocols (e.g., temperature, incubation time) to enable replication .
- Reference established methodologies from primary literature for synthesis or bioactivity assays .
Q. How to conduct a systematic literature review on this compound?
- Methodology :
- Use databases (PubMed, SciFinder) with search terms like "this compound" + [target/pathway].
- Filter results by study type (e.g., in vitro, in vivo) and publication date (prioritize last 5 years).
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s mechanism of action?
- Methodology :
- Cross-validation : Replicate key experiments under standardized conditions (e.g., pH, buffer composition).
- Meta-analysis : Statistically aggregate data from multiple studies (e.g., using RevMan or R) to identify trends or outliers.
- Variable analysis : Investigate discrepancies in assay conditions (e.g., cell line mutations, solvent effects) .
Q. What advanced strategies optimize this compound’s synthesis for high-yield, high-purity production?
- Methodology :
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst loading, temperature).
- Analytical validation : Employ HPLC-MS/NMR to confirm purity and structural integrity.
- Scale-up protocols : Document intermediates and reaction kinetics to troubleshoot industrial scalability (avoiding commercial focus) .
Q. How to integrate multi-omics data (e.g., proteomics, metabolomics) to study this compound’s systemic effects?
- Methodology :
- Pathway analysis : Use tools like STRING or KEGG to map compound-target interactions.
- Machine learning : Train models on omics datasets to predict off-target effects or synergistic combinations.
- Data normalization : Apply batch correction and log2 transformation to harmonize heterogeneous datasets .
Methodological Resources
- Hypothesis Testing : Align with principles of scientific investigation (e.g., falsifiability) and pre-register hypotheses on platforms like Open Science Framework .
- Data Analysis : Use tools like GraphPad Prism for statistical tests (ANOVA, t-tests) and error analysis (SD vs. SEM). Report p-values with effect sizes .
- Ethical Compliance : Obtain institutional approvals for biological studies and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
